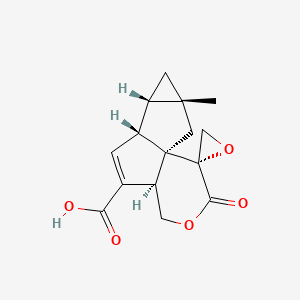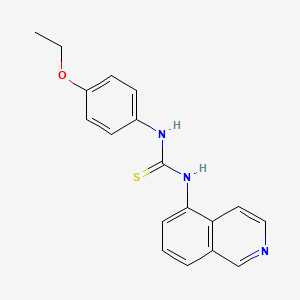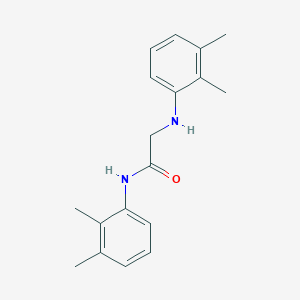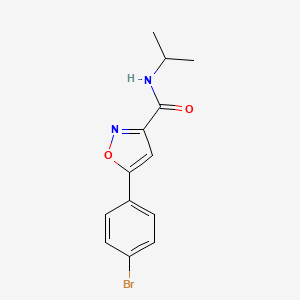
Pentalenolactone P
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentalenolactone P is a natural product found in Streptomyces omiyaensis with data available.
Aplicaciones Científicas De Investigación
Inhibition of Vascular Smooth Muscle Cell Proliferation
Pentalenolactone has been studied for its effect on rat vascular smooth muscle cell proliferation. It functions as an inhibitor of glyceraldehyde-3-phosphate dehydrogenase and has shown the ability to inhibit cell proliferation and DNA synthesis without causing cell death. This inhibition is mediated through the ERK1/2 cascade pathway, indicating potential applications in vascular health and disease treatment (Ikeda et al., 2001).
Role in Biosynthesis of Pentalenolactone and Neopentalenolactone
Research has delved into the biosynthetic gene clusters of pentalenolactone, exploring enzymes like PenE and PntE which catalyze Baeyer-Villiger oxidation, leading to the formation of pentalenolactone D and other compounds. This highlights pentalenolactone's role in microbial antibiotic production (Seo et al., 2011).
Molecular Cloning and Biochemical Function
The molecular cloning of genes within the pentalenolactone gene cluster has provided insights into the biosynthetic pathway of pentalenolactone. For example, the ptlF gene encodes a dehydrogenase that catalyzes the oxidation of 1-deoxy-11beta-hydroxypentalenic acid, an intermediate in the pentalenolactone biosynthetic pathway (You et al., 2007).
Regulation of Pentalenolactone Biosynthesis
Studies have also focused on the regulatory aspects of pentalenolactone biosynthesis. The MarR/SlyA family activators PenR and PntR are responsible for regulating the biosynthesis of this sesquiterpenoid antibiotic. These regulators bind to DNA sequences and respond to pentalenolactone and its intermediates, controlling the production of these compounds (Zhu et al., 2013).
P450-Catalyzed Oxidative Rearrangement
The enzymes PenM and PntM, belonging to the cytochrome P450 family, have been shown to catalyze the final step in pentalenolactone biosynthesis. This step involves an oxidative rearrangement, crucial for the production of the antibiotic pentalenolactone (Zhu et al., 2011).
Gene Cluster for Biosynthesis
The gene cluster responsible for the biosynthesis of pentalenolactone in Streptomyces avermitilis has been identified and characterized. This cluster includes genes that encode for enzymes essential for converting the sesquiterpene pentalenene into pentalenolactone, demonstrating the organism's role in the natural production of this compound (Tetzlaff et al., 2006).
Multifunctional Enzyme in Biosynthesis
Research has also focused on the multifunctional enzyme PtlD, which shows multiple activities, including hydroxylation, desaturation, and epoxidation, in the biosynthetic pathway of pentalenolactone. This discovery adds to the understanding of the complex enzymatic processes involved in the production of this compound (Deng et al., 2019).
Propiedades
Número CAS |
93361-68-3 |
|---|---|
Fórmula molecular |
C15H16O5 |
Peso molecular |
276.28 g/mol |
Nombre IUPAC |
(1R,3R,5S,6R,9R,13R)-3-methyl-12-oxospiro[11-oxatetracyclo[7.4.0.01,6.03,5]tridec-7-ene-13,2'-oxirane]-8-carboxylic acid |
InChI |
InChI=1S/C15H16O5/c1-13-3-9(13)8-2-7(11(16)17)10-4-19-12(18)15(6-20-15)14(8,10)5-13/h2,8-10H,3-6H2,1H3,(H,16,17)/t8-,9+,10+,13-,14-,15-/m1/s1 |
Clave InChI |
QZXYENXDDHSXAD-KRFMCOFKSA-N |
SMILES isomérico |
C[C@]12C[C@H]1[C@H]3C=C([C@H]4[C@]3(C2)[C@@]5(CO5)C(=O)OC4)C(=O)O |
SMILES |
CC12CC1C3C=C(C4C3(C2)C5(CO5)C(=O)OC4)C(=O)O |
SMILES canónico |
CC12CC1C3C=C(C4C3(C2)C5(CO5)C(=O)OC4)C(=O)O |
Sinónimos |
pentalenolactone P |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[[(4-ethoxyphenyl)-oxomethyl]amino]acetic acid [2-(9H-fluoren-3-yl)-2-oxoethyl] ester](/img/structure/B1227709.png)
![2,4-dioxo-1H-pyrimidine-5-carboxylic acid [2-(2-bromoanilino)-2-oxoethyl] ester](/img/structure/B1227710.png)
![4-[2-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethyl]benzenesulfonamide](/img/structure/B1227711.png)
![1-(2-Chlorophenyl)-3-[[(1-ethyl-2-methyl-5-benzimidazolyl)-oxomethyl]amino]thiourea](/img/structure/B1227713.png)

![2,5-dimethylbenzenesulfonic acid [4-[(Z)-[3-(2-aminoethyl)-2,4-diketo-thiazolidin-5-ylidene]methyl]-2-methoxy-phenyl] ester;hydrochloride](/img/structure/B1227715.png)

![2-[[4-(4-fluorophenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]thio]-N-[(2-furanylmethylamino)-oxomethyl]acetamide](/img/structure/B1227718.png)
![2-(4-methyl-1-piperidinyl)-N-[2-(phenylthio)phenyl]acetamide](/img/structure/B1227719.png)

![2-[Bis(5-methylfuran-2-yl)methyl]-6-nitrophenol](/img/structure/B1227723.png)


![6-Methyl-2-[[2-(4-morpholinyl)-1-oxoethyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid methyl ester](/img/structure/B1227729.png)